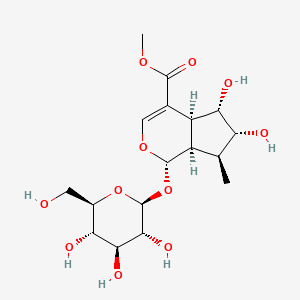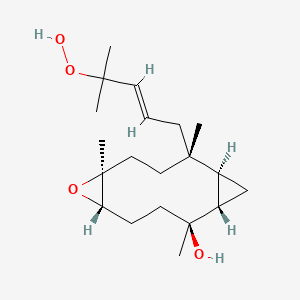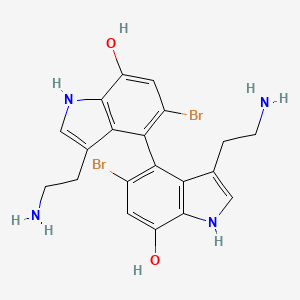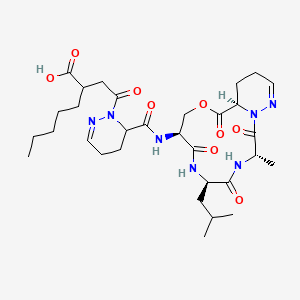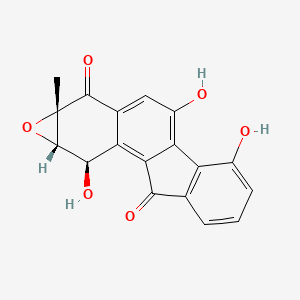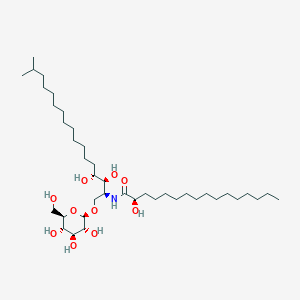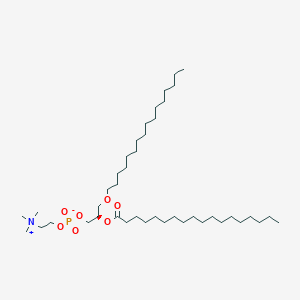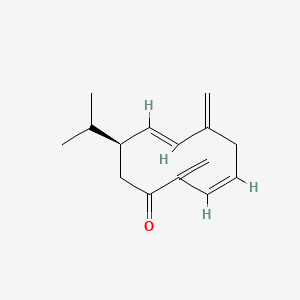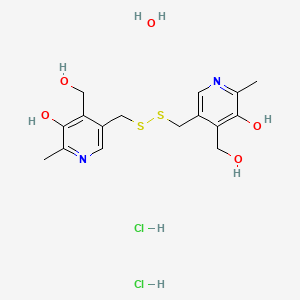
N-(4,5-DIHYDRO-1H-IMIDAZOL-2-YL)-5-IODOQUINOXALIN-6-AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,5-DIHYDRO-1H-IMIDAZOL-2-YL)-5-IODOQUINOXALIN-6-AMINE is a chemical compound with the molecular formula C11H11N5I It is a derivative of quinoxaline, which is a bicyclic compound containing a benzene ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5-DIHYDRO-1H-IMIDAZOL-2-YL)-5-IODOQUINOXALIN-6-AMINE typically involves the iodination of a quinoxaline derivative. One common method includes the reaction of 6-quinoxalinamine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the quinoxaline ring, potentially leading to the formation of dihydroquinoxaline derivatives.
Substitution: The iodine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium hypochlorite, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or halides in the presence of a base such as potassium carbonate or sodium hydroxide.
Major Products Formed:
- Oxidized derivatives of the imidazole ring.
- Reduced derivatives of the quinoxaline ring.
- Substituted derivatives where the iodine atom is replaced by other functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential as a pharmacophore. It may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its structure allows for modifications that can enhance its pharmacological properties.
Industry: In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4,5-DIHYDRO-1H-IMIDAZOL-2-YL)-5-IODOQUINOXALIN-6-AMINE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinoxaline and imidazole moieties. These interactions can modulate biological pathways, leading to the observed biological effects.
Comparison with Similar Compounds
6-Quinoxalinamine, N-(4,5-dihydro-1H-imidazol-2-yl)-: This compound lacks the iodine atom, making it less reactive in substitution reactions.
6-Quinoxalinamine, N-(4,5-dihydro-1H-imidazol-2-yl)-5-bromo-: The bromine derivative is similar but may exhibit different reactivity and biological activity due to the different halogen atom.
6-Quinoxalinamine, N-(4,5-dihydro-1H-imidazol-2-yl)-5-chloro-: The chlorine derivative is another similar compound with potentially different properties.
Uniqueness: The presence of the iodine atom in N-(4,5-DIHYDRO-1H-IMIDAZOL-2-YL)-5-IODOQUINOXALIN-6-AMINE makes it unique compared to its halogenated counterparts. Iodine is a larger atom and more polarizable, which can influence the compound’s reactivity and interactions with biological targets.
Properties
IUPAC Name |
N-(4,5-dihydro-1H-imidazol-2-yl)-5-iodoquinoxalin-6-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10IN5/c12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8/h1-4H,5-6H2,(H2,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTGOWDNUUXBGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10IN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00439073 |
Source


|
| Record name | 6-Quinoxalinamine, N-(4,5-dihydro-1H-imidazol-2-yl)-5-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00439073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91147-44-3 |
Source


|
| Record name | 6-Quinoxalinamine, N-(4,5-dihydro-1H-imidazol-2-yl)-5-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00439073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

